molecular formula C8H9IZn B12097869 zinc;ethylbenzene;iodide

zinc;ethylbenzene;iodide

Cat. No.: B12097869
M. Wt: 297.4 g/mol
InChI Key: WMVIAIANRSYFMN-UHFFFAOYSA-M
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Description

The term "zinc;ethylbenzene;iodide" likely refers to organozinc iodide complexes or ethylbenzene derivatives involving zinc and iodide. For instance, 4-[(ethoxycarbonyl)phenyl]zinc iodide is an organozinc iodide used in cross-coupling reactions , and ethylbenzene (C₆H₅C₂H₅) is a hydrocarbon commonly studied for its industrial applications and environmental behavior . Zinc iodide (ZnI₂), a binary salt, is noted for its role in synthetic chemistry and material science . This article examines these components and their analogs in detail.

Properties

Molecular Formula

C8H9IZn

Molecular Weight

297.4 g/mol

IUPAC Name

zinc;ethylbenzene;iodide

InChI

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WMVIAIANRSYFMN-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=[C-]C=C1.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Role of Zinc Activation

Zinc’s reactivity is critical for this synthesis. Untreated zinc often exhibits sluggish kinetics due to surface oxidation. To enhance reactivity, zinc is frequently activated via pre-treatment with dilute hydrochloric acid or by forming a zinc-copper couple. The latter involves amalgamating zinc with copper (1–10% w/w), which creates localized galvanic cells that accelerate the reaction. For instance, Lachman’s improved method employs a zinc-copper couple to achieve complete ethyl iodide consumption at 180–220°C under dry CO₂, yielding ethylzinc iodide in high purity.

Solvent Effects

Early methods avoided solvents due to concerns about side reactions, but Frankland later discovered that diethyl ether (Et₂O) suppresses gas evolution (likely ethane from Zn–C bond cleavage) and improves yields. Modern adaptations use polar aprotic solvents like N,N-dimethylacetamide (DMA), which stabilize the intermediate and facilitate mixing. A 2012 protocol by Kato et al. achieved quantitative conversion by stirring zinc and iodine in DMA at 20°C for 10 minutes, followed by ethyl iodide addition and 3-hour reaction.

Metathesis Reaction Between Diethylzinc and Zinc Iodide

Ethylzinc iodide can also be prepared via a metathesis reaction between diethylzinc [(C₂H₅)₂Zn] and zinc iodide (ZnI₂). This method, described in Organic Syntheses, offers superior control over stoichiometry and purity:

(C2H5)2Zn+ZnI22C2H5ZnI\text{(C}2\text{H}5\text{)}2\text{Zn} + \text{ZnI}2 \rightarrow 2\text{C}2\text{H}5\text{ZnI}

Procedure and Optimization

Equimolar amounts of diethylzinc and ZnI₂ are combined in anhydrous ether or tetrahydrofuran (THF) under nitrogen. The exothermic reaction proceeds rapidly at room temperature, yielding a clear solution of ethylzinc iodide. This route avoids the challenges of handling elemental zinc and ensures high reproducibility. However, the commercial availability and cost of diethylzinc (CAS 557-20-0) may limit scalability.

Use of Zinc-Copper Couple for Enhanced Reactivity

The zinc-copper couple (Zn/Cu) remains a cornerstone in organozinc chemistry. Renshaw and Greenlaw’s 20th-century work demonstrated that Zn/Cu, prepared by reducing ZnCl₂ with potassium in THF, drastically improves reaction rates with alkyl halides. For ethylzinc iodide synthesis, the couple enables milder conditions (80–100°C vs. 150–200°C) and reduces side products like diethylzinc.

Mechanistic Insights

The Zn/Cu couple’s efficacy stems from its porous structure, which increases surface area and facilitates electron transfer. Ethyl iodide undergoes oxidative addition to zinc, forming a zincate intermediate that disproportionates into ethylzinc iodide and zinc iodide:

2C2H5I+2ZnC2H5ZnI+ZnI22\text{C}2\text{H}5\text{I} + 2\text{Zn} \rightarrow \text{C}2\text{H}5\text{ZnI} + \text{ZnI}_2

This pathway is favored in ethereal solvents, which stabilize the ionic intermediates.

Solvent and Reaction Condition Optimization

Solvent choice profoundly impacts yield and reaction kinetics.

Ethers vs. Polar Aprotic Solvents

Diethyl ether and THF are traditional solvents, but high-boiling alternatives like diglyme (bp 162°C) allow refluxing without decomposition. In contrast, DMA and N,N-dimethylformamide (DMF) enable room-temperature reactions but require rigorous drying to prevent hydrolysis.

Temperature and Atmosphere

Elevated temperatures (≥150°C) accelerate reactions but risk Zn–C bond cleavage. Modern protocols often use nitrogen or argon atmospheres to exclude moisture and oxygen, which degrade ethylzinc iodide into ZnO and ethane.

Modern Synthetic Approaches and Catalytic Methods

Recent advances leverage catalytic systems to streamline synthesis. For example, palladium catalysts (e.g., Pd(CMe₃)₂) enable the use of less reactive alkyl chlorides, though ethyl iodide remains the preferred substrate. Additionally, ultrasonic irradiation has been shown to enhance zinc activation, reducing reaction times by 50% .

Chemical Reactions Analysis

Types of Reactions

Zinc;ethylbenzene;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include zinc oxide, ethylbenzene derivatives, and various substituted iodides. These products have significant industrial and research applications .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    Zinc;ethylbenzene;iodide serves as a reagent in various organic reactions, including:
    • Catalysis : Acts as a Lewis acid to facilitate reactions such as the conversion of methanol to hydrocarbons .
    • Substitution Reactions : The iodide ion can be substituted with other halogens or functional groups, leading to diverse organic compounds.
  • Biological Applications
    Studies have investigated the antimicrobial properties of this compound. Its zinc component may interact with biological molecules, potentially leading to antimicrobial effects.
  • Medical Applications
    The compound is being explored for use in drug delivery systems due to its ability to interact with biological targets. Additionally, it has potential as a contrast agent in imaging techniques.
  • Industrial Applications
    • Polymer Production : Utilized in the synthesis of polymers and coatings.
    • Battery Technology : Investigated for use in zinc-iodine batteries, enhancing energy storage capabilities due to its electrochemical properties .

Case Study 1: Zinc-Iodine Battery Development

A recent study highlighted the role of this compound in improving the performance of zinc-iodine batteries. The compound's ability to stabilize iodine within the battery system enhances its electrochemical performance, making it suitable for applications in digital electronics and electric vehicles .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of zinc complexes revealed that this compound exhibited significant activity against various bacterial strains. This suggests potential for further development as an antimicrobial agent in healthcare settings .

Data Tables

Application AreaDescriptionKey Findings
Organic SynthesisReagent for catalysis and substitution reactionsEffective as a Lewis acid in various reactions
Biological StudiesInvestigated for antimicrobial propertiesSignificant activity against bacterial strains
Medical UsesPotential drug delivery and imaging contrast agentPromising results in biological interactions
Industrial UseIn polymer production and battery technologyEnhances performance in energy storage applications

Mechanism of Action

The mechanism of action of zinc;ethylbenzene;iodide involves the interaction of its components with various molecular targets. Zinc ions can interact with enzymes and proteins, modulating their activity. Ethylbenzene can participate in aromatic interactions, while iodide ions can engage in redox reactions. These interactions collectively contribute to the compound’s effects in different applications .

Comparison with Similar Compounds

Table 2: BTEX Compound Comparison

Compound Biodegradation Rate (μg) Primary Industrial Use Toxicity (ATSDR Ranking)
Ethylbenzene 0.12–0.18 h⁻¹ Styrene production Moderate
Benzene 0.08–0.10 h⁻¹ Plastics, resins High (Carcinogenic)
Toluene 0.15–0.20 h⁻¹ Solvents, paints Low

Zinc Iodide vs. Other Metal Halides

Zinc iodide (ZnI₂, m.p. 445°C) is less hygroscopic than zinc chloride (ZnCl₂, m.p. 290°C) but shares applications in catalysis and organic synthesis. Unlike potassium iodide (KI), ZnI₂ is a Lewis acid, enabling its use in Friedel-Crafts alkylation .

Table 3: Metal Halide Properties

Compound Melting Point (°C) Solubility in Water (g/100 mL) Key Applications
Zinc iodide 445 430 (20°C) Organometallic synthesis
Zinc chloride 290 432 (25°C) Dye synthesis
Potassium iodide 681 140 (20°C) Pharmaceuticals

Ethylbenzene Derivatives in Environmental Remediation

Ethylbenzene degradation via supported zinc oxide nanorods under visible light achieves ~85% efficiency, outperforming toluene (75%) and benzene (70%) in photocatalytic systems . This contrasts with biodegradation methods, where ethylbenzene lags behind toluene in microbial uptake rates .

Q & A

Q. What are the optimal methods for synthesizing zinc iodide (ZnI₂) in academic laboratories, and how do experimental choices affect yield and purity?

Zinc iodide can be synthesized via two primary routes:

  • Direct combination of zinc metal with iodine in a weakly acidic aqueous medium (e.g., acetic acid), which facilitates dissolution of iodine and enhances reactivity .
  • Double displacement using zinc sulfate (ZnSO₄) or zinc chloride (ZnCl₂) with potassium iodide (KI), producing ZnI₂ alongside sulfate or chloride salts .

Q. Key considerations :

  • Excess zinc ensures complete iodine consumption, avoiding residual reactants .
  • Solvent choice (e.g., ethanol vs. water) impacts reaction kinetics and product recovery. Ethanol evaporation requires safety protocols due to flammability .
  • Gravimetric analysis and stoichiometric calculations are critical for yield optimization (theoretical vs. actual yield discrepancies often arise from incomplete reactions or solvent retention) .

Q. How can researchers resolve contradictions in reported solubility data for zinc iodide in aqueous systems?

ZnI₂ solubility is context-dependent:

  • High solubility (~430 g/100 mL at 20°C) is observed in pure water, but precipitation may occur in mixed-salt systems (e.g., with KCl or K₂SO₄ byproducts) due to common-ion effects .
  • In flow dynamics research, concentrated ZnI₂ solutions are stabilized by adjusting ionic strength and refractive index, enabling applications in optical diagnostics .

Q. Methodological recommendations :

  • Specify temperature, solvent composition, and coexisting ions in solubility experiments.
  • Use conductivity measurements or UV-Vis spectroscopy to distinguish dissolved species from colloids .

Q. What safety protocols are essential when handling ethylbenzene in inhalation exposure studies?

Ethylbenzene’s volatility and toxicity necessitate:

  • Use of sealed inhalation chambers to control vapor concentrations .
  • Monitoring blood concentrations via gas chromatography or PBPK (physiologically based pharmacokinetic) modeling to extrapolate toxicity thresholds .

Q. Critical steps :

  • Validate PBPK models using analogs (e.g., toluene, xylene) for parameter estimation, but confirm with experimental ethylbenzene data to avoid deviations seen in non-analogs (e.g., methyl iodide) .

Advanced Research Questions

Q. How can electrochemical methods be leveraged to decompose zinc iodide and recover elemental zinc and iodine?

Electrolysis of ZnI₂ dissolved in water or organic solvents allows decomposition:

  • Apply a DC voltage (e.g., 6–12 V) using inert electrodes. Zinc deposits on the cathode, while iodine forms at the anode .
  • Efficiency depends on electrolyte concentration, pH, and current density. Post-electrolysis, recover zinc via filtration and iodine via sublimation .

Q. Challenges :

  • Side reactions (e.g., hydrogen evolution) may reduce yield. Acidic conditions (pH 2–3) minimize competing processes .

Q. What mechanistic insights guide the catalytic oxidation of ethylbenzene, and how do zinc-based catalysts influence selectivity?

Gold nanoparticles on zinc oxide (Au/ZnO) catalyze ethylbenzene oxidation using tert-butyl hydroperoxide (TBHP) as an oxidant:

  • The reaction proceeds via radical intermediates, with ZnO stabilizing active Au sites and enhancing electron transfer .
  • Selectivity for acetophenone vs. styrene depends on solvent polarity and TBHP concentration .

Q. Analytical tools :

  • GC-MS for product quantification.
  • XAFS spectroscopy to probe Au-ZnO interactions during catalysis .

Q. How can PBPK models for ethylbenzene be improved using data from structural analogs and non-analogs?

PBPK models for ethylbenzene benefit from:

  • Exact matches : Direct use of ethylbenzene-specific parameters (e.g., partition coefficients) from rat inhalation studies .
  • Close analogs : Xylene and toluene share metabolic pathways (CYP450 enzymes), enabling extrapolation of hepatic clearance rates .
  • Non-analogs : Methyl iodide and dichloromethane highlight limitations in extrapolating absorption rates due to divergent physicochemical properties (e.g., log P, solubility) .

Q. Validation :

  • Compare simulated vs. experimental blood concentration-time profiles using root-mean-square error (RMSE) analysis .

Q. What experimental design principles mitigate errors in zinc iodide synthesis and decomposition studies?

Common pitfalls and solutions :

  • Incomplete reaction : Use iodine in excess, confirmed by colorimetric monitoring (iodine’s purple hue fades upon reaction) .
  • Solvent retention : Post-evaporation, dry ZnI₂ under vacuum to remove trapped water or ethanol .
  • Mass loss during filtration : Pre-weigh filters and account for residual moisture via gravimetric correction .

Q. How do zinc iodide’s optical properties enable advanced flow diagnostics, and what are the limitations?

ZnI₂ solutions are used in refractive index matching for laser Doppler velocimetry due to:

  • Adjustable refractive index (1.4–1.5) via concentration tuning .
  • Low viscosity compared to glycerin or silicone oils, minimizing flow perturbation .

Q. Limitations :

  • Corrosiveness to metal components requires inert (e.g., PTFE) flow cells .
  • Photodegradation under prolonged UV/visible light necessitates dark storage .

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